molecular formula C23H21NO5S B3530981 4-(benzylsulfonyl)benzyl 3-(acetylamino)benzoate

4-(benzylsulfonyl)benzyl 3-(acetylamino)benzoate

Cat. No.: B3530981
M. Wt: 423.5 g/mol
InChI Key: YZMUWIIOOHLMRQ-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)benzyl 3-(acetylamino)benzoate is an organic compound that features a benzylsulfonyl group attached to a benzyl moiety, which is further connected to a 3-(acetylamino)benzoate group

Properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 3-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-17(25)24-21-9-5-8-20(14-21)23(26)29-15-18-10-12-22(13-11-18)30(27,28)16-19-6-3-2-4-7-19/h2-14H,15-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMUWIIOOHLMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)benzyl 3-(acetylamino)benzoate typically involves multiple steps, starting with the preparation of the benzylsulfonyl and acetylamino benzoate intermediates. Common synthetic routes include:

    Formation of Benzylsulfonyl Intermediate: This step involves the sulfonation of benzyl chloride using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

    Formation of Acetylamino Benzoate Intermediate: This step involves the acetylation of 3-aminobenzoic acid using acetic anhydride or acetyl chloride.

    Coupling Reaction: The final step involves coupling the benzylsulfonyl intermediate with the acetylamino benzoate intermediate under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)benzyl 3-(acetylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the acetylamino benzoate moiety can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-(benzylsulfonyl)benzyl 3-(acetylamino)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)benzyl 3-(acetylamino)benzoate involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetylamino benzoate moiety can interact with cellular receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonyl)benzyl 3-(acetylamino)benzoate
  • 4-(ethylsulfonyl)benzyl 3-(acetylamino)benzoate
  • 4-(propylsulfonyl)benzyl 3-(acetylamino)benzoate

Uniqueness

4-(benzylsulfonyl)benzyl 3-(acetylamino)benzoate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(benzylsulfonyl)benzyl 3-(acetylamino)benzoate
Reactant of Route 2
Reactant of Route 2
4-(benzylsulfonyl)benzyl 3-(acetylamino)benzoate

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